4-Amino-1-butanol structural formula and properties
4-Amino-1-butanol structural formula and properties
An In-depth Technical Guide to 4-Amino-1-butanol: Structure, Properties, and Applications
Introduction
4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a versatile bifunctional organic compound containing both a primary amine and a primary alcohol functional group.[1][2] Its unique structure makes it a valuable building block and intermediate in a wide range of chemical syntheses, from pharmaceuticals to polymers.[3][4] This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and key applications of 4-Amino-1-butanol, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
4-Amino-1-butanol consists of a four-carbon chain with an amino group at position 4 and a hydroxyl group at position 1.
Caption: Structural Formula of 4-Amino-1-butanol.
Table 1: Chemical Identifiers for 4-Amino-1-butanol
| Identifier | Value |
| IUPAC Name | 4-aminobutan-1-ol[2][5] |
| CAS Number | 13325-10-5[2][5] |
| Molecular Formula | C₄H₁₁NO[2][5] |
| Molecular Weight | 89.14 g/mol [5] |
| SMILES | C(CCO)CN[5] |
| InChI | InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2[5] |
| InChIKey | BLFRQYKZFKYQLO-UHFFFAOYSA-N[5] |
Physicochemical and Spectroscopic Properties
4-Amino-1-butanol is a clear, colorless to light yellow liquid at room temperature.[1][4] It is soluble in water and common organic solvents like chloroform and acetone.[6]
Table 2: Physicochemical Properties of 4-Amino-1-butanol
| Property | Value |
| Melting Point | 16-18 °C[3] |
| Boiling Point | 206 °C[3] |
| Density | 0.967 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | ~1.462[3] |
Table 3: Spectroscopic Data for 4-Amino-1-butanol
| Spectroscopy | Key Features |
| ¹H NMR | Chemical shifts are observed around 3.65 ppm (-CH₂OH), 2.72-2.86 ppm (-CH₂NH₂) and 1.54-1.60 ppm (-CH₂-CH₂-).[7] |
| ¹³C NMR | Spectra available, with characteristic peaks for the four distinct carbon atoms.[8] |
| FT-IR | Conforms to the structure, with characteristic peaks for O-H, N-H, and C-H stretching.[9] |
| Mass Spec. | Mass spectra (GC-MS) are available for identification and analysis.[5] |
Synthesis and Experimental Protocols
4-Amino-1-butanol can be synthesized through various chemical and biological routes. Common methods include the reduction of 4-aminobutanoic acid or its esters, the reductive amination of 4-hydroxybutyraldehyde, and microbiological production.[10][11][12]
Chemical Synthesis: Hydrolysis of N-(4-hydroxybutyl)phthalimide
A high-yield synthesis involves the hydrolysis of N-(4-hydroxybutyl)phthalimide.
Caption: Experimental workflow for the synthesis of 4-Amino-1-butanol.
Detailed Protocol:
-
Reaction Setup: In a 250 ml three-necked flask, combine 43.84 g of N-(4-hydroxybutyl)phthalimide, 200 ml of water, and 16 g of solid sodium hydroxide.[10]
-
Reaction: Stir the mixture evenly and heat to reflux at 100 °C for 10 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[10] Adjust the pH of the solution to 10 using 6 mol/L hydrochloric acid.[10]
-
Extraction: Perform two extractions on the aqueous solution, each with 100 ml of chloroform.[10]
-
Washing and Drying: Wash the combined organic phases with 50 ml of saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.[10]
-
Purification: Remove the chloroform using a rotary evaporator.[10] The resulting crude product is then purified by vacuum distillation at a temperature of 94±2° C and a pressure of 0.6 to 0.7 kPa.[10]
-
Final Product: Cool the distilled product to room temperature to obtain pure 4-aminobutanol. This method can yield a product with a purity of 99.5%.[10]
Biosynthesis from Glucose
Metabolically engineered Corynebacterium glutamicum can produce 4-Amino-1-butanol from glucose. This is achieved by introducing a pathway that converts putrescine (PUT) to 4-Amino-1-butanol using a putrescine aminotransferase and an aldehyde dehydrogenase from E. coli.[10] Fed-batch cultivation of the engineered strain has been shown to produce up to 24.7 g/L of 4-Amino-1-butanol.
Applications in Research and Drug Development
4-Amino-1-butanol is a key intermediate in the synthesis of a variety of important molecules.
-
Pharmaceutical Intermediate: It is used in the synthesis of bioactive molecules and drugs, including as a precursor for the neurotransmitter γ-aminobutyric acid (GABA).[2][6] It is also utilized in the total synthesis of alkaloids such as (+)-fawcettimine.[3]
-
Polymer Synthesis for Gene Delivery: It serves as a linker in the creation of highly branched poly(β-amino esters) (HPAEs), which are used as biodegradable polymers for gene delivery.[3]
-
Copolymer Modification: It is used as a side chain to modulate the antimicrobial and hemolytic activities of copolymers.[3]
-
Other Industrial Uses: It finds applications in personal care products and is being investigated for its potential in CO2 capture due to its high solubility for the gas.[4]
Biological Significance: Precursor to GABA
4-Amino-1-butanol is a biochemical precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] The conversion is a two-step enzymatic process.
Caption: Conversion of 4-Amino-1-butanol to GABA.
This pathway is analogous to the conversion of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[2] The initial oxidation of 4-Amino-1-butanol is catalyzed by aldehyde reductase (ALR) to form the intermediate γ-aminobutyraldehyde (GABAL), which is then further oxidized by aldehyde dehydrogenase (ALDH) to yield GABA.[13]
Safety and Handling
4-Amino-1-butanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[14]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[14] Avoid breathing fumes and wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[14]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[14] If on skin, remove contaminated clothing and rinse skin with water.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting; call a physician immediately.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
- 7. 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Amino-1-butanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 11. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 12. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]
- 13. GABA - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
